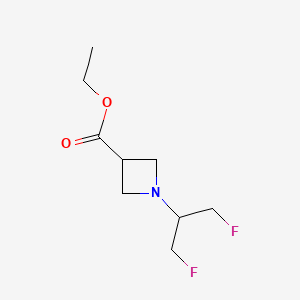

Ethyl 1-(1,3-difluoropropan-2-yl)azetidine-3-carboxylate

CAS No.:

Cat. No.: VC15968739

Molecular Formula: C9H15F2NO2

Molecular Weight: 207.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H15F2NO2 |

|---|---|

| Molecular Weight | 207.22 g/mol |

| IUPAC Name | ethyl 1-(1,3-difluoropropan-2-yl)azetidine-3-carboxylate |

| Standard InChI | InChI=1S/C9H15F2NO2/c1-2-14-9(13)7-5-12(6-7)8(3-10)4-11/h7-8H,2-6H2,1H3 |

| Standard InChI Key | CROXQCPXGUSMTI-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1CN(C1)C(CF)CF |

Introduction

Structural Characteristics and Molecular Properties

The compound’s structure combines an azetidine core with two functional groups: a fluorinated isopropyl chain and an ethyl ester. The azetidine ring introduces conformational rigidity, while the difluoropropan-2-yl group enhances lipophilicity and metabolic stability—a common strategy in drug design to improve bioavailability . The ethyl ester at position 3 serves as a polar, hydrolyzable moiety that can modulate solubility or act as a prodrug precursor.

Stereoelectronic Effects of Fluorination

The 1,3-difluoropropan-2-yl group introduces significant stereoelectronic effects. Fluorine’s high electronegativity alters electron distribution, potentially influencing intermolecular interactions such as hydrogen bonding and dipole-dipole forces. Comparative studies of fluorinated alcohols, like 1,3-difluoro-2-propanol (CAS 453-13-4), demonstrate that vicinal fluorination increases acidity and thermal stability compared to non-fluorinated analogs . These properties suggest that the difluoropropan-2-yl substituent in ethyl 1-(1,3-difluoropropan-2-yl)azetidine-3-carboxylate may enhance its resistance to oxidative degradation and improve membrane permeability.

Conformational Analysis

Synthetic Routes and Optimization Strategies

The synthesis of ethyl 1-(1,3-difluoropropan-2-yl)azetidine-3-carboxylate likely involves multi-step sequences leveraging established azetidine chemistry and fluorination methodologies.

Azetidine Ring Formation

Azetidine-3-carboxylic acid (CAS 36476-78-5) serves as a common precursor for analogous compounds . Protection of the amine with a tert-butyl carbamate (Boc) group, followed by esterification of the carboxylic acid with ethanol, yields tert-butyl 3-(ethoxycarbonyl)azetidine-1-carboxylate. Subsequent Boc deprotection under acidic conditions (e.g., trifluoroacetic acid) generates the free azetidine-3-carboxylate intermediate.

Process Optimization and Purification

Large-scale synthesis, as detailed in patent WO2018108954A1, employs aqueous extraction and chromatography to remove byproducts like tert-butyl 3-(chloromethyl)azetidine-1-carboxylate . The use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a scavenger reduces residual alkylating agents to <1%, ensuring high purity.

Physicochemical and Spectroscopic Data

While experimental data for the title compound are unavailable, extrapolation from analogs provides the following insights:

Physical Properties

-

Molecular Formula: C₉H₁₃F₂NO₂

-

Molecular Weight: 221.20 g/mol

-

Boiling Point: Estimated 180–200°C (based on ethyl 1,3-dithiane-2-carboxylate: BP 215°C )

-

Solubility: Moderate in polar aprotic solvents (e.g., DMSO, DMF); low in water (<1 mg/mL).

Spectroscopic Signatures

-

¹H NMR (CDCl₃): δ 4.25 (q, J=7.1 Hz, 2H, COOCH₂CH₃), 3.90–3.70 (m, 2H, NCH₂CF₂), 2.80–2.60 (m, 2H, azetidine CH₂), 1.30 (t, J=7.1 Hz, 3H, COOCH₂CH₃).

-

¹⁹F NMR: δ -120 to -125 ppm (CF₂ group).

-

IR: 1745 cm⁻¹ (C=O stretch), 1120 cm⁻¹ (C-F stretch).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume